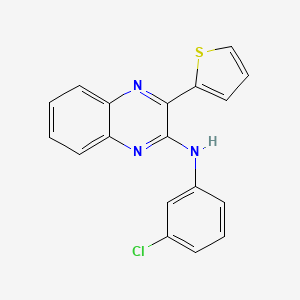![molecular formula C11H11ClO3S B14211600 4-[Chloro(methylsulfanyl)acetyl]phenyl acetate CAS No. 748801-15-2](/img/structure/B14211600.png)
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate is an organic compound with a complex structure that includes a chloro group, a methylsulfanyl group, and an acetyl group attached to a phenyl acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(methylsulfanyl)acetyl]phenyl acetate typically involves multiple steps, starting with the preparation of the phenyl acetate backbone. One common method involves the acetylation of phenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting phenyl acetate is then subjected to further reactions to introduce the chloro and methylsulfanyl groups.
Acetylation of Phenol: Phenol is reacted with acetic anhydride in the presence of sulfuric acid to form phenyl acetate.
Chlorination: The phenyl acetate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amino derivatives, thiol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[Chloro(methylsulfanyl)acetyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The chloro and methylsulfanyl groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroacetylphenyl acetate: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
4-Methylsulfanylacetylphenyl acetate:
4-[Chloro(methylsulfanyl)acetyl]phenol: Similar structure but with a hydroxyl group instead of the acetate group, leading to different chemical properties.
Uniqueness
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate is unique due to the presence of both chloro and methylsulfanyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
748801-15-2 |
|---|---|
Molekularformel |
C11H11ClO3S |
Molekulargewicht |
258.72 g/mol |
IUPAC-Name |
[4-(2-chloro-2-methylsulfanylacetyl)phenyl] acetate |
InChI |
InChI=1S/C11H11ClO3S/c1-7(13)15-9-5-3-8(4-6-9)10(14)11(12)16-2/h3-6,11H,1-2H3 |
InChI-Schlüssel |
BTOGHNVTWIHHKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C(SC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


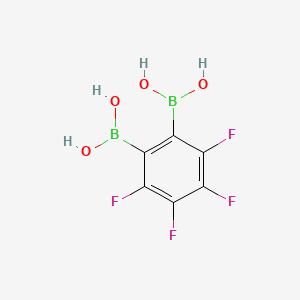
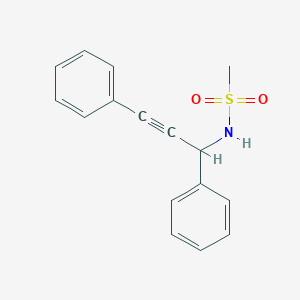
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)
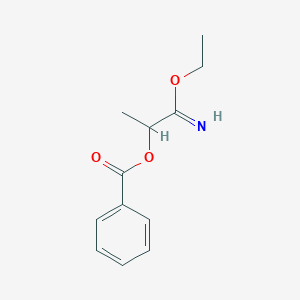

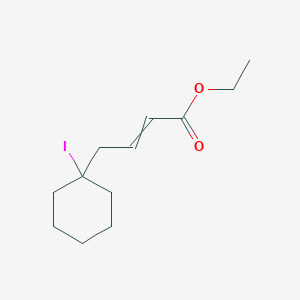
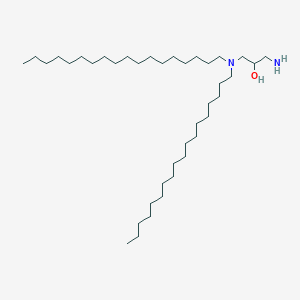
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)

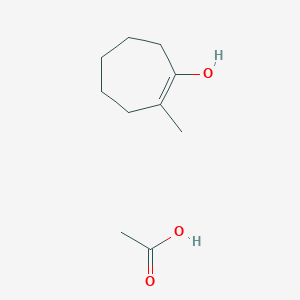
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
